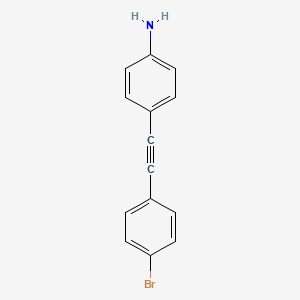
4-Amino-4'-bromotolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-4’-bromotolane is an organic compound characterized by the presence of an amino group and a bromine atom attached to a tolane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-bromotolane typically involves the coupling of 4-bromoaniline with a suitable tolane derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromoaniline reacts with a boronic acid derivative of tolane under mild conditions .
Industrial Production Methods: Industrial production of 4-Amino-4’-bromotolane often employs similar palladium-catalyzed cross-coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure scalability and cost-effectiveness, making it feasible for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-4’-bromotolane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiolates are employed under appropriate conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Hydrogenated tolane derivatives.
Substitution: Various substituted tolane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-4’-bromotolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism by which 4-Amino-4’-bromotolane exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4-Bromoaniline: Shares the bromine and amino functional groups but lacks the tolane backbone.
4-Aminotoluene: Contains the amino group but lacks the bromine atom and tolane structure.
4-Bromotoluene: Contains the bromine atom but lacks the amino group and tolane structure
Eigenschaften
Molekularformel |
C14H10BrN |
|---|---|
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
4-[2-(4-bromophenyl)ethynyl]aniline |
InChI |
InChI=1S/C14H10BrN/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,16H2 |
InChI-Schlüssel |
BQNFKUROBGSULC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


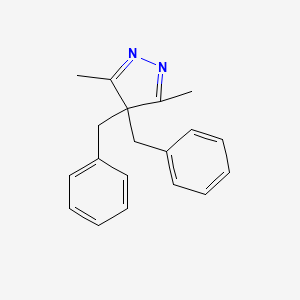
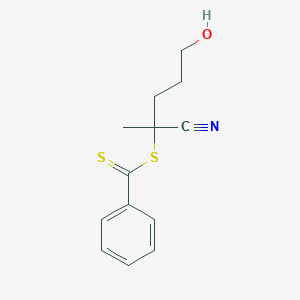
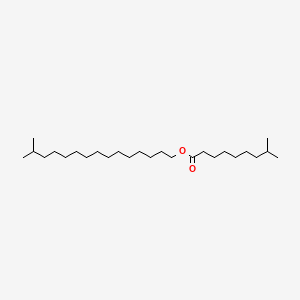
![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)

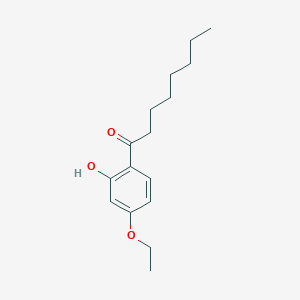




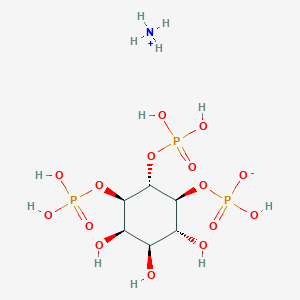
![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
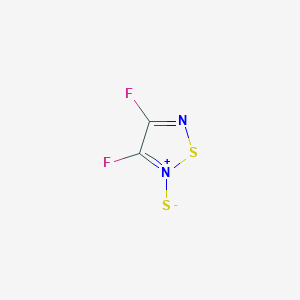
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)
